3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties The structure of this compound features a pyrazole ring fused with a pyrimidine ring, which is further connected to a benzamide moiety
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for various chemical processes and products .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide may also interact with various cellular targets.
Mode of Action
It is suggested that the compound might exert its effects through strong h-bonding interactions between its nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may exert a range of molecular and cellular effects .
Preparation Methods
The synthesis of 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrazole and pyrimidine derivatives.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide stands out due to its unique structure and potent biological activities. Similar compounds include other pyrazole and pyrimidine derivatives, which also exhibit various pharmacological properties . the specific combination of the pyrazole and pyrimidine rings in this compound provides it with distinct advantages in terms of efficacy and target specificity.
Properties
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHMIKOXUHGLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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